Cas no 2228710-05-0 (4-(3-cyclopentylpropyl)-4-methoxypiperidine)

4-(3-Cyclopentylpropyl)-4-methoxypiperidine is a specialized piperidine derivative featuring a cyclopentylpropyl substituent and a methoxy group at the 4-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for potential applications as a building block in drug discovery. The cyclopentyl and methoxy moieties contribute to its lipophilicity and steric properties, making it a valuable intermediate for modulating pharmacokinetic profiles. Its well-defined synthetic pathway ensures high purity and consistency, supporting its use in exploratory studies. Researchers value this compound for its potential in developing novel bioactive molecules targeting central nervous system or receptor-specific pathways.
4-(3-cyclopentylpropyl)-4-methoxypiperidine structure
2228710-05-0 structure
Product name:4-(3-cyclopentylpropyl)-4-methoxypiperidine
CAS No:2228710-05-0
MF:C14H27NO
MW:225.370284318924
CID:5850092
PubChem ID:165696857

4-(3-cyclopentylpropyl)-4-methoxypiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-cyclopentylpropyl)-4-methoxypiperidine
    • EN300-1825355
    • 2228710-05-0
    • Inchi: 1S/C14H27NO/c1-16-14(9-11-15-12-10-14)8-4-7-13-5-2-3-6-13/h13,15H,2-12H2,1H3
    • InChI Key: OKVWCXVGVSLZSB-UHFFFAOYSA-N
    • SMILES: O(C)C1(CCNCC1)CCCC1CCCC1

Computed Properties

  • Exact Mass: 225.209264485g/mol
  • Monoisotopic Mass: 225.209264485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 21.3Ų

4-(3-cyclopentylpropyl)-4-methoxypiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1825355-10.0g
4-(3-cyclopentylpropyl)-4-methoxypiperidine
2228710-05-0
10g
$4360.0 2023-06-01
Enamine
EN300-1825355-1.0g
4-(3-cyclopentylpropyl)-4-methoxypiperidine
2228710-05-0
1g
$1014.0 2023-06-01
Enamine
EN300-1825355-0.05g
4-(3-cyclopentylpropyl)-4-methoxypiperidine
2228710-05-0
0.05g
$851.0 2023-09-19
Enamine
EN300-1825355-0.25g
4-(3-cyclopentylpropyl)-4-methoxypiperidine
2228710-05-0
0.25g
$933.0 2023-09-19
Enamine
EN300-1825355-0.1g
4-(3-cyclopentylpropyl)-4-methoxypiperidine
2228710-05-0
0.1g
$892.0 2023-09-19
Enamine
EN300-1825355-5.0g
4-(3-cyclopentylpropyl)-4-methoxypiperidine
2228710-05-0
5g
$2940.0 2023-06-01
Enamine
EN300-1825355-2.5g
4-(3-cyclopentylpropyl)-4-methoxypiperidine
2228710-05-0
2.5g
$1988.0 2023-09-19
Enamine
EN300-1825355-0.5g
4-(3-cyclopentylpropyl)-4-methoxypiperidine
2228710-05-0
0.5g
$974.0 2023-09-19
Enamine
EN300-1825355-1g
4-(3-cyclopentylpropyl)-4-methoxypiperidine
2228710-05-0
1g
$1014.0 2023-09-19
Enamine
EN300-1825355-5g
4-(3-cyclopentylpropyl)-4-methoxypiperidine
2228710-05-0
5g
$2940.0 2023-09-19

Additional information on 4-(3-cyclopentylpropyl)-4-methoxypiperidine

Comprehensive Overview of 4-(3-cyclopentylpropyl)-4-methoxypiperidine (CAS No. 2228710-05-0)

4-(3-cyclopentylpropyl)-4-methoxypiperidine (CAS No. 2228710-05-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This piperidine derivative features a cyclopentylpropyl side chain and a methoxy group, which contribute to its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for synthesizing novel bioactive molecules, especially in the context of central nervous system (CNS) drug development.

The compound's molecular structure, characterized by its piperidine core and alkoxy substituents, makes it a valuable candidate for studying receptor modulation and enzyme inhibition. Recent trends in AI-driven drug discovery have highlighted the importance of such structurally diverse compounds, as they can be optimized using machine learning algorithms to enhance binding affinity and selectivity. This aligns with the growing demand for precision medicine and targeted therapies, which dominate current healthcare discussions.

From a synthetic chemistry perspective, 4-(3-cyclopentylpropyl)-4-methoxypiperidine serves as a versatile intermediate. Its lipophilic nature and hydrogen-bond acceptor capacity make it suitable for designing compounds with improved blood-brain barrier (BBB) penetration—a critical factor in neurotherapeutic development. Laboratories focusing on neurodegenerative disease research, such as Alzheimer's and Parkinson's, often explore derivatives of this compound to address protein misfolding and oxidative stress pathways.

In addition to pharmaceutical applications, this compound has potential uses in catalysis and material science. Its steric hindrance and electron-donating effects can influence reaction kinetics in asymmetric synthesis, a topic frequently searched by chemists exploring green chemistry alternatives. Furthermore, its stability under various pH conditions makes it relevant for controlled-release formulations, a hot topic in drug delivery systems.

Quality control and characterization of 4-(3-cyclopentylpropyl)-4-methoxypiperidine typically involve advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with stringent Good Manufacturing Practice (GMP) standards, a recurring concern among pharmaceutical manufacturers. The compound's CAS registry number (2228710-05-0) is essential for unambiguous identification in global chemical databases, addressing frequent queries about compound authenticity and regulatory compliance.

As the scientific community increasingly prioritizes sustainable synthesis, researchers are investigating eco-friendly routes to produce 4-(3-cyclopentylpropyl)-4-methoxypiperidine. Topics like microwave-assisted synthesis and biocatalysis—often trending in academic searches—are being explored to reduce energy consumption and waste generation. This aligns with broader industry goals of achieving carbon-neutral chemical production.

In summary, 4-(3-cyclopentylpropyl)-4-methoxypiperidine represents a multifaceted compound with applications spanning medicinal chemistry, catalysis, and advanced materials. Its structural features and adaptability to modern computational chemistry tools position it as a compound of enduring relevance in both academic and industrial settings. Ongoing research continues to uncover new dimensions of its utility, particularly in addressing contemporary challenges like drug resistance and sustainable manufacturing.

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